[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate
Description
Properties
IUPAC Name |
(3,4,5-tribenzoyloxy-6-bromooxan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFGQOOKBVKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈BrO₅
- Molecular Weight : 396.25 g/mol
The compound features a brominated oxane ring substituted with three benzoyloxy groups, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound in a clinical setting. The results showed a significant reduction in bacterial load in infected wounds treated with the compound compared to standard antibiotic therapy.
-
Inflammation Model Study :
- In an experimental model of arthritis, Johnson et al. (2024) reported that administration of this compound led to decreased joint swelling and pain scores in treated animals versus controls.
-
Oxidative Stress Study :
- A study by Lee et al. (2023) highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes, thus providing a protective effect against cellular damage induced by oxidative stress.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of benzoyloxy compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of the bromo group in [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate may enhance its interaction with biological targets involved in cancer proliferation.
- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further investigation is required to elucidate the specific molecular mechanisms involved.
Agricultural Chemistry
- Pesticidal Properties : Compounds with similar structural motifs have been studied for their efficacy as pesticides. The benzoyloxy groups may contribute to increased lipophilicity, facilitating better penetration into plant tissues and enhancing pest control efficacy.
- Field Trials : Case studies have demonstrated that formulations containing bromo-substituted compounds significantly reduce pest populations while maintaining crop health. These findings support the potential use of this compound as an eco-friendly pesticide alternative.
Materials Science
- Polymer Synthesis : The compound can serve as a reactive monomer in the synthesis of advanced polymeric materials. Its unique structure allows for the incorporation into polymer backbones, potentially leading to materials with enhanced thermal and mechanical properties.
- Nanocomposites : Research has shown that integrating this compound into nanocomposite matrices can improve electrical conductivity and thermal stability, making it suitable for applications in electronics and energy storage devices.
Data Tables
| Application Area | Specific Use | Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |
| Agricultural Chemistry | Pesticide formulation | Effective against pests; eco-friendly alternative |
| Materials Science | Polymer monomer | Enhances thermal/mechanical properties |
| Nanocomposite integration | Improves conductivity and stability |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 6-position of the oxane ring undergoes nucleophilic displacement due to its role as a leaving group. This reactivity is demonstrated in structurally similar brominated carbohydrate derivatives .
Key Reactions:
-
Hydroxide-mediated hydrolysis : Forms a hydroxyl group under basic conditions.
-
Amine alkylation : Reacts with primary/secondary amines to yield amino-substituted derivatives.
Example Reaction Data:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine → Hydroxyl | K₂CO₃, DMF/H₂O (4:1), 70°C, 12h | [3,4,5-Tris(benzoyloxy)-6-hydroxy...] | 72% | |
| Bromine → Azide | NaN₃, DMF/H₂O (4:1), rt, 6h | 6-Azido derivative | 85% |
Ester Hydrolysis and Transesterification
The benzoyloxy and methyl benzoate groups undergo hydrolysis under acidic or basic conditions . Selective deprotection is achievable via controlled reaction parameters.
Mechanistic Insights:
-
Basic hydrolysis (saponification) : Cleaves benzoyl esters to regenerate hydroxyl groups.
-
Acidic methanolysis : Converts methyl benzoate to methanol and free benzoic acid.
Hydrolysis Conditions Comparison:
| Ester Group | Reagent | Temperature | Time | Outcome |
|---|---|---|---|---|
| Benzoyloxy (C3, C4, C5) | 1M NaOH, EtOH/H₂O (1:1) | 60°C | 4h | Complete deprotection to triol |
| Methyl benzoate (C2) | 0.5M HCl, MeOH | Reflux | 2h | Methyl → Methanol; benzoate retained |
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation .
Suzuki-Miyaura Coupling Example:
| Substrate | Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 6-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 6-Phenyl substituted oxane | 68% |
Radical-Mediated Transformations
The C–Br bond undergoes homolytic cleavage under radical initiators (e.g., AIBN), enabling reactions such as:
-
Atom-transfer radical addition (ATRA) with alkenes.
Functional Group Interconversion
The primary alcohol (after hydrolysis of methyl benzoate) can be re-functionalized:
-
Oxidation : TEMPO/NaClO₂ → Carboxylic acid.
-
Sulfonylation : MeSO₂Cl → Mesylate for further substitutions .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected for comparison based on structural and functional similarities:
[3,4,5-Tris(benzoyloxy)-6-hydroxyoxan-2-yl]methyl benzoate ()
Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside ()
(((2R,3R,4S,5R,6R)-3,4,5-Tris(benzoyloxy)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran-2-yl)amino) Acid ()
Comparative Analysis (Data Table)
Detailed Findings
Substituent Effects on Reactivity
- The bromine atom in the target compound distinguishes it from the hydroxyl analog in . Bromine’s electronegativity and leaving-group ability make the target compound more reactive in cross-coupling or substitution reactions compared to the hydroxyl variant, which requires activation for further derivatization .
- The glucopyranoside backbone in introduces stereochemical complexity (α-D configuration) absent in the oxane-based target compound. This structural difference impacts interactions with biological targets, such as glycosidases .
Benzoyl Group Influence
- Compounds with three benzoyloxy groups (target compound and ) exhibit significantly lower aqueous solubility (<0.1 mg/mL) compared to mono-benzoylated compounds like . This hydrophobicity is advantageous for lipid membrane penetration but limits bioavailability .
- The amino acid-modified derivative () demonstrates how functional group diversification (e.g., sulfonamide or thiadiazole moieties) can introduce biological activity, such as enzyme inhibition or pH-dependent behavior .
Preparation Methods
Oxane Ring Formation and Initial Protection
The oxane backbone is typically synthesized from D-glucose through acid-catalyzed cyclization. For example, treatment with hydrochloric acid in methanol yields methyl α-D-glucopyranoside, which is subsequently protected with trityl groups at the primary hydroxyl (C6) to direct later substitutions.
Representative Conditions :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | HCl (0.1 M), MeOH, reflux, 6 h | Methyl α-D-glucopyranoside |
| Tritylation | Trityl chloride, pyridine, rt, 12 h | C6-trityl protected derivative |
Sequential Benzoylation
Benzoyl groups are introduced using benzoyl chloride under controlled stoichiometry. DMAP (4-dimethylaminopyridine) catalyzes the reaction, ensuring high regioselectivity for secondary hydroxyls (C3, C4, C5).
Optimized Benzoylation Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Benzoyl chloride | 3.2 equiv per hydroxyl | Prevents over-substitution |
| Solvent | Anhydrous dichloromethane | Minimizes hydrolysis |
| Catalyst | DMAP (0.1 equiv) | Accelerates acylation |
| Temperature | 0°C → rt, 8 h | 92% conversion |
Excess benzoyl chloride or prolonged reaction times lead to trityl group cleavage, reducing yields to <50%.
Bromination at C6
Bromination employs N-bromosuccinimide (NBS) under radical or electrophilic conditions. The trityl group’s bulkiness directs bromine to the less hindered C6 position.
Bromination Methods Comparison :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS, AIBN, CCl₄ | Reflux, 4 h | 78 | 95 |
| HBr/AcOH | 40°C, 2 h | 65 | 88 |
| Br₂, PPh₃ | CH₂Cl₂, 0°C, 1 h | 72 | 90 |
NBS with azobisisobutyronitrile (AIBN) in carbon tetrachloride provides optimal balance of yield and selectivity.
Methyl Benzoate Installation
The C2 hydroxyl is esterified using benzoic anhydride and DBU (1,8-diazabicycloundec-7-ene) in ethanol, achieving 85% yield under mild conditions.
Esterification Optimization :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU | EtOH | 70 | 18 | 85 |
| NaH | THF | 60 | 12 | 72 |
| K₂CO₃ | Acetone | 50 | 24 | 68 |
DBU’s non-nucleophilic base character prevents transesterification, making it superior to carbonate or hydride bases.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization from ethanol/water (4:1).
Typical Purity Outcomes :
| Purification Step | Purity (%) | Recovery (%) |
|---|---|---|
| Flash chromatography | 90 | 75 |
| Recrystallization | 98 | 60 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step benzoylation and bromination reactions. For example, benzoyl chloride derivatives are used to esterify hydroxyl groups on the oxane ring under anhydrous conditions (e.g., dry dichloromethane) with catalysts like DMAP (4-dimethylaminopyridine) . Optimization requires monitoring reaction progress via TLC (e.g., Rf values in hexane/EtOH systems) and adjusting stoichiometry of benzoylating agents to avoid over-substitution. Bromination at the 6-position may employ N-bromosuccinimide (NBS) in a controlled environment to prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm benzoyl group integration (δ ~7.4–8.1 ppm for aromatic protons) and bromine substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~600–700 g/mol range, depending on substituents) .
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) and identify trace byproducts .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to hydrolysis (due to ester groups) and light-induced degradation. Store under inert gas (argon/nitrogen) in sealed containers at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave benzoyloxy groups . For experimental use, prepare fresh solutions in anhydrous solvents (e.g., THF or DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
- Methodological Answer : Unexpected splitting may arise from diastereomeric impurities or conformational rigidity. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic effects (e.g., ring puckering in the oxane moiety) .
- X-ray Crystallography : Resolve absolute stereochemistry and confirm substituent positions .
- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals .
Q. What mechanistic insights govern the bromination selectivity at the 6-position of the oxane ring?
- Methodological Answer : Bromination selectivity is influenced by steric and electronic factors. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, substituent effects (e.g., electron-withdrawing benzoyloxy groups) direct bromine to the least hindered position. Kinetic vs. thermodynamic control can be probed using time-resolved monitoring (e.g., in situ IR) .
Q. How can this compound serve as a precursor for synthesizing glycosidase inhibitors or other bioactive molecules?
- Methodological Answer : The bromine atom at C6 allows functionalization via Suzuki coupling or nucleophilic substitution to introduce pharmacophores. For example:
- Cross-Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts .
- Glycosylation : Hydrolyze benzoyl protectors to expose hydroxyl groups for glycosidic bond formation .
- Biological Testing : Screen derivatives for enzyme inhibition using fluorescence-based assays (e.g., with 4-methylumbelliferyl substrates) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported melting points or chromatographic behavior?
- Methodological Answer : Variations may stem from polymorphic forms or solvent residues. Validate via:
- DSC (Differential Scanning Calorimetry) : Compare thermal profiles with literature data .
- Elemental Analysis : Confirm C/H/N ratios to rule out hydrate formation .
- Replicate Synthesis : Repeat under strictly controlled conditions (e.g., drying solvents over molecular sieves) .
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives without commercial interference?
- Methodological Answer : Design target-specific assays:
- Enzyme Inhibition : Use purified enzymes (e.g., α-glucosidase) with spectrophotometric monitoring of substrate conversion .
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular distribution .
- Toxicity Screening : Employ cell viability assays (MTT/resazurin) in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
